molecular formula C13H19NO2 B1367633 Methyl 3-(benzylamino)-2-methylbutanoate

Methyl 3-(benzylamino)-2-methylbutanoate

Cat. No.: B1367633
M. Wt: 221.29 g/mol
InChI Key: SPXUHJBSNPOOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzylamino)-2-methylbutanoate (CAS: 4010-62-2) is an ester derivative with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. Its structure features a methyl ester group, a branched 2-methylbutanoate backbone, and a benzylamino substituent at the 3-position. Key physicochemical properties include a boiling point of 142–144°C at 14 Torr and a predicted density of 1.031 g/cm³ . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and fragrances, owing to its reactive benzylamino group and ester functionality.

Properties

IUPAC Name

methyl 3-(benzylamino)-2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(13(15)16-3)11(2)14-9-12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXUHJBSNPOOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-(Benzylamino)-3-Methylbutanoate and Its Hydrochloride

  • Ethyl 3-(benzylamino)-3-methylbutanoate (CAS: 17945-54-9, C₁₄H₂₁NO₂) replaces the methyl ester with an ethyl group and shifts the methyl substituent to the 3-position.
  • Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride (CAS: 85532-41-8, C₁₄H₂₁NO₂·HCl) introduces a hydrochloride salt, improving aqueous solubility and stability for pharmaceutical applications .

2-(Benzylamino)-3-Methylbutanoic Acid Hydrochloride

  • 2-(Benzylamino)-3-methylbutanoic acid hydrochloride (CAS: 1396964-70-7, C₁₂H₁₈ClNO₂) replaces the ester group with a carboxylic acid, resulting in distinct reactivity (e.g., participation in peptide coupling reactions) and higher polarity. The hydrochloride salt further enhances water solubility, making it suitable for biological studies .

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

  • This compound (C₁₀H₁₇F₃NO₂) incorporates a trifluoroethylamino group and a dimethyl-substituted backbone.

Benzyl(cis)-3-(Benzylamino)butanoate

  • Featuring a benzyl ester instead of a methyl ester, this compound (C₁₈H₂₀NO₂) exhibits increased aromaticity and lipophilicity, which may improve membrane permeability in drug delivery systems. The cis-configuration of the amino group could influence stereoselective interactions in catalysis .

Structural and Functional Analysis

Key Structural Variations and Their Impacts

Compound Ester Group Substituent Position Functional Groups Key Properties
Methyl 3-(benzylamino)-2-methylbutanoate Methyl 2-methyl, 3-benzyl Ester, benzylamino Moderate lipophilicity, BP 142–144°C
Ethyl 3-(benzylamino)-3-methylbutanoate Ethyl 3-methyl, 3-benzyl Ester, benzylamino Higher molecular weight, enhanced lipophilicity
2-(Benzylamino)-3-methylbutanoic acid HCl Carboxylic acid 3-methyl, 2-benzyl Carboxylic acid, benzylamino High polarity, water-soluble salt
Methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate Methyl 3,3-dimethyl, 2-CF₃ Ester, trifluoroethylamino Enhanced metabolic stability

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